molecular formula C6H3BrF3NO B12341616 3-bromo-2-(trifluoromethyl)-3H-pyridin-6-one

3-bromo-2-(trifluoromethyl)-3H-pyridin-6-one

Cat. No.: B12341616
M. Wt: 241.99 g/mol
InChI Key: VYSBBTKBOCHEFM-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)-3H-pyridin-6-one is a chemical compound with the molecular formula C6H3BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(trifluoromethyl)-3H-pyridin-6-one typically involves the bromination of 2-(trifluoromethyl)pyridine. One common method is the reaction of 2-(trifluoromethyl)pyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(trifluoromethyl)-3H-pyridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Bromo-2-(trifluoromethyl)-3H-pyridin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting specific enzymes and receptors.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 3-bromo-2-(trifluoromethyl)-3H-pyridin-6-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(trifluoromethyl)-3H-pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.99 g/mol

IUPAC Name

3-bromo-2-(trifluoromethyl)-3H-pyridin-6-one

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-3H

InChI Key

VYSBBTKBOCHEFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C(C1Br)C(F)(F)F

Origin of Product

United States

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